DL-Menthyl borate

Description

Significance of Boron in Asymmetric Synthesis

The significance of boron in asymmetric synthesis is rooted in its distinct electronic and geometric properties. mdpi.com Boron atoms in organoboron compounds are typically electron-deficient, possessing a vacant p-orbital. mdpi.com This Lewis acidic character allows them to readily interact with Lewis bases and nucleophiles, facilitating a wide range of chemical transformations. rsc.org This interaction often involves a change in the boron's geometry from trigonal planar to tetrahedral, a feature that is central to many stereoselective reactions. mdpi.com

The ability to incorporate chiral ligands onto the boron atom allows for the creation of a chiral environment around the reactive center. rsc.org This chiral information can then be effectively transferred during a chemical reaction, leading to the preferential formation of one enantiomer or diastereomer over another. This process, known as asymmetric induction, is the cornerstone of asymmetric synthesis. Chiral organoboron reagents and catalysts have been instrumental in developing highly enantioselective methods for a variety of transformations, including reductions, aldol (B89426) reactions, and allylborations. rsc.org

Overview of Chiral Borate (B1201080) Esters in Organic Transformations

Chiral borate esters are a prominent class of organoboron compounds that have found widespread application in organic synthesis. These esters are typically formed by the reaction of a boronic acid or its derivative with a chiral diol. The resulting cyclic structures often possess a well-defined and rigid chiral environment, making them excellent reagents and catalysts for asymmetric transformations. iupac.org

One of the key advantages of chiral borate esters is their tunability. By judiciously choosing the chiral diol and the substituents on the boron atom, chemists can fine-tune the steric and electronic properties of the resulting borate ester to achieve optimal stereoselectivity in a given reaction. iupac.org They have proven to be particularly effective as Lewis acid catalysts in reactions such as the Diels-Alder reaction, where they can control both the endo/exo selectivity and the enantioselectivity. researchgate.net Furthermore, chiral borate esters are crucial intermediates in the synthesis of other valuable chiral organoboron compounds, such as α-chloro boronic esters, which are precursors to a variety of chiral molecules. iupac.org The development of new chiral borate esters, including spiroborate esters with an O3BN framework, continues to expand the toolkit available to synthetic chemists for the construction of complex chiral molecules. tandfonline.com

Historical Context and Evolution of Chiral Boron-Containing Reagents and Catalysts

The journey of chiral boron-containing reagents and catalysts is a compelling narrative of innovation in organic chemistry. Early work in the mid-20th century by pioneers like H.C. Brown laid the foundation for the field with the discovery of hydroboration, a reaction that adds a boron-hydrogen bond across a double or triple bond. Brown's subsequent development of asymmetric hydroboration using chiral boranes derived from natural products like α-pinene was a landmark achievement, demonstrating the potential of boron chemistry in stereocontrolled synthesis and earning him a share of the 1979 Nobel Prize in Chemistry. acs.orgacs.org

The 1980s and 1990s witnessed a significant expansion in the arsenal (B13267) of chiral boron reagents. The development of chiral oxazaborolidines by Corey and co-workers for the catalytic asymmetric reduction of ketones (the CBS reduction) provided a powerful and general method for the synthesis of chiral alcohols. acs.org This era also saw the rise of chiral allylboron reagents, which enabled the highly stereoselective synthesis of homoallylic alcohols. acs.orgdigimat.in

In recent decades, the focus has shifted towards the development of more sophisticated and efficient chiral boron-based catalysts. The design of novel chiral ligands and the exploration of new reaction manifolds have been key themes. For instance, the development of chiral borate ions as weakly coordinating anions has opened up new avenues in asymmetric catalysis. chemrxiv.org The synthesis of boron-stereogenic compounds, where the boron atom itself is the stereocenter, represents a frontier in the field, promising access to novel molecular architectures and reactivity. rsc.orgnih.gov The continuous evolution of chiral boron reagents and catalysts underscores their enduring importance in addressing the challenges of modern asymmetric synthesis. thieme-connect.com

Structure

2D Structure

Properties

CAS No. |

62697-74-9 |

|---|---|

Molecular Formula |

C30H57BO3 |

Molecular Weight |

476.6 g/mol |

IUPAC Name |

tris[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] borate |

InChI |

InChI=1S/C30H57BO3/c1-19(2)25-13-10-22(7)16-28(25)32-31(33-29-17-23(8)11-14-26(29)20(3)4)34-30-18-24(9)12-15-27(30)21(5)6/h19-30H,10-18H2,1-9H3/t22-,23-,24-,25+,26+,27+,28-,29-,30-/m1/s1 |

InChI Key |

APDCUDTVQNGARJ-YABOVECJSA-N |

SMILES |

B(OC1CC(CCC1C(C)C)C)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C |

Isomeric SMILES |

B(O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C)(O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C |

Canonical SMILES |

B(OC1CC(CCC1C(C)C)C)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C |

Other CAS No. |

635-20-1 97996-39-9 62697-74-9 21105-05-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Characterization Methodologies for Structural Elucidation

Spectroscopic Techniques for Investigating Molecular Architecture

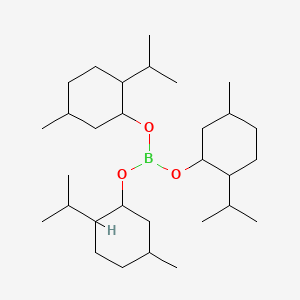

Spectroscopic methods are fundamental in defining the molecular framework of DL-menthyl borate (B1201080).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. organicchemistrydata.org For DL-menthyl borate, both ¹H and ¹³C NMR spectroscopy are employed to assign the stereochemistry and analyze the conformational preferences of the menthyl groups attached to the central boron atom.

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom in the molecule. nih.govnih.gov The chemical shifts of the carbons in the cyclohexane (B81311) ring are particularly sensitive to their stereochemical environment. uni-muenchen.de Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, simplifying spectral interpretation. organicchemistrydata.org

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH-O) | 75-80 |

| C2 (CH) | 45-50 |

| C3 (CH₂) | 30-35 |

| C4 (CH) | 20-25 |

| C5 (CH₂) | 30-35 |

| C6 (CH₂) | 40-45 |

| C7 (CH-isopropyl) | 25-30 |

| C8, C9 (CH₃-isopropyl) | 20-25 |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the bonding within this compound. aip.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The B-O stretching vibrations are a key feature, typically appearing in the region of 1300-1400 cm⁻¹. researchgate.net The C-O stretching vibrations from the menthyl ester linkage would also be prominent. Additionally, the various C-H stretching and bending vibrations of the cyclohexane and isopropyl groups will be present. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The B-O symmetric stretching vibration, which may be weak in the IR spectrum, can be a strong band in the Raman spectrum. This technique is particularly useful for studying the boron-oxygen framework of the molecule. aip.org

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| B-O Stretch | 1300-1400 | ~880 |

| C-O Stretch | 1000-1200 | 1000-1200 |

| C-H Stretch (alkane) | 2850-3000 | 2850-3000 |

Chiroptical Spectroscopy (ORD, CD) for Enantiomeric Excess Determination

Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is essential for characterizing chiral molecules like the individual enantiomers that constitute this compound. cas.cz These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.

For a sample of this compound, which is a racemic mixture, the net chiroptical activity would be zero. However, if there is an enantiomeric excess (ee) of one enantiomer over the other, both ORD and CD can be used to quantify this excess. The magnitude of the ORD or CD signal is directly proportional to the enantiomeric excess. mertenlab.de Advanced techniques like photoelectron elliptical dichroism (PEELD) offer high-precision measurements of enantiomeric excess. researchgate.net

Diffraction Methods for Solid-State Structure Determination

Diffraction methods provide precise information about the arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. uib.nobgu.ac.il If suitable single crystals of this compound can be grown, this technique can provide precise bond lengths, bond angles, and the absolute configuration of the stereocenters within the molecule. krossing-group.denih.govmdpi.com The resulting crystal structure would unambiguously confirm the connectivity of the atoms and the stereochemistry of the menthyl groups.

Chromatographic Techniques for Purity and Enantiomeric Purity Assessment

Chromatographic methods are crucial for assessing the chemical purity and enantiomeric purity of this compound. gmpua.com

Purity Assessment: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate this compound from any impurities or starting materials. d-nb.infoasianpubs.org By using appropriate detectors (e.g., UV, MS), the purity of the compound can be quantified. nih.gov

Enantiomeric Purity Assessment: To determine the enantiomeric composition of a sample purported to be this compound (i.e., to confirm it is a 1:1 racemic mixture), chiral chromatography is employed. This can be done using either chiral HPLC or chiral GC, where the stationary phase is modified with a chiral selector. This allows for the separation of the D-menthyl borate and L-menthyl borate enantiomers, enabling the determination of their relative amounts. nih.gov Ion-exclusion chromatography has also been utilized for the analysis of borate-containing compounds. pragolab.cz

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Analytical Separation

The analytical separation of the enantiomers of a chiral compound like this compound is crucial for its structural elucidation and for understanding its stereochemical properties. Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques employed for this purpose. The separation can be achieved through two primary strategies: direct separation on a chiral stationary phase (CSP) or indirect separation by forming diastereomers that can be resolved on a standard achiral column.

Chiral Gas Chromatography (GC)

Gas chromatography is a highly effective method for separating volatile compounds. For chiral separations, such as with the components of this compound, two main approaches are utilized.

Indirect Separation via Diastereomer Formation: This common strategy involves the derivatization of a racemic mixture with a chiral derivatizing agent (CDA) of high optical purity. For instance, a racemic boric acid derivative could be reacted with an enantiomerically pure alcohol like (-)-menthol. colostate.edu This reaction creates diastereomeric esters. Because diastereomers possess different physical and chemical properties, they can be separated on conventional, non-chiral (achiral) GC columns. colostate.edu

Research on the separation of other chiral molecules, such as racemic carboxylic acids, demonstrates this principle effectively. By converting the acids into diastereomeric (-)-menthyl esters, baseline separation can be achieved on achiral GC columns. nih.gov A study on 30 different racemic acids, including 24 hydroxy acids, used O-trifluoroacetylated (-)-menthyl esters for separation on non-polar DB-5 and intermediate-polarity DB-17 columns. nih.gov The resolution factors ranged from 0.7 to 7.7, showcasing the efficacy of this method. nih.gov

Table 1: Example GC Conditions for Separation of Diastereomeric Menthyl Esters (Analogous System)| Analyte Type | Derivatizing Agent | Column Type | Separation Factor (α) | Resolution Factor (Rs) | Reference |

|---|---|---|---|---|---|

| Racemic Hydroxy Acids | (-)-Menthol (followed by O-trifluoroacetylation) | Achiral DB-5 and DB-17 | 1.002 - 1.021 | 0.7 - 7.7 | nih.gov |

| Racemic Amino Acids | (-)-Menthol | Achiral Capillary Column | Not Reported | Baseline Separation | open.ac.uk |

Direct Separation on Chiral Stationary Phases (CSPs): Alternatively, the enantiomers of menthol (B31143) and its derivatives can be separated directly using a GC column that has a chiral stationary phase. Cyclodextrin-based columns are particularly common for this application. A study investigating menthol enantiomers in natural Mentha plants used a tandem system of derivatized β-cyclodextrin and γ-cyclodextrin capillary columns to achieve baseline separation of eight different menthol enantiomers and diastereomers. nih.gov This approach avoids the need for chemical derivatization prior to analysis. Table 2: Example GC Conditions for Direct Separation of Menthol Isomers on Chiral Columns

| Analyte | Column Type (CSP) | Oven Program | Carrier Gas | Key Finding | Reference |

|---|---|---|---|---|---|

| Eight Menthol Enantiomers | Derivatized β-cyclodextrin coupled with derivatized γ-cyclodextrin | 40°C (1 min) to 230°C at 2°C/min | Hydrogen | Baseline separation of all eight isomers was achieved. | nih.gov |

| Limonene, Camphor (B46023), etc. | Rt-βDEXse (Cyclodextrin-based) | 60°C (1 min) to 200°C at 2°C/min | Hydrogen | Column resolves optical isomers of various terpenes. | gcms.cz |

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation of chiral compounds, including less volatile or thermally sensitive molecules.

Indirect Separation: Similar to GC, the indirect approach in HPLC involves forming diastereomers. A racemic alcohol can be esterified with an optically pure chiral acid, and the resulting diastereomeric esters can be separated on a standard silica (B1680970) gel column. For example, racemic alcohols have been successfully resolved by esterification with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), with the resulting diastereomers being easily separable by HPLC on silica gel. mdpi.com While not involving a borate, this demonstrates the principle of separating diastereomeric esters on an achiral phase.

Direct Separation: The direct separation of enantiomers on a chiral stationary phase is the most common HPLC approach. beilstein-journals.orgresearchgate.net Polysaccharide-based CSPs, such as those found in CHIRALPAK® and CHIRALCEL® columns, are highly effective. Research on synthetic glutamate (B1630785) analogs involved esterifying a racemic carboxylic acid with L-(−)-menthol to create diastereomers. beilstein-journals.orgresearchgate.net These diastereomeric menthyl esters were then cleanly separated by preparative HPLC using a CHIRALPAK IC column, which contains a polysaccharide-based CSP. beilstein-journals.orgresearchgate.net This method proved effective for isolating the individual stereoisomers for further analysis. beilstein-journals.orgresearchgate.netTable 3: Example HPLC Conditions for Separation of Diastereomeric Menthyl Esters

| Analyte | Column (CSP) | Mobile Phase | Flow Rate | Temperature | Retention Times (t_R) | Reference |

|---|---|---|---|---|---|---|

| Diastereomeric Menthyl Esters of a Glutamate Analog | CHIRALPAK IC (4.6 × 250 mm) | Ethanol/Hexane (1:19) | 1 mL/min | 40 °C | 9.6 min and 11.8 min | beilstein-journals.orgresearchgate.net |

| Diastereomeric Menthyl Esters of a different Glutamate Analog | CHIRALFLASH IC (30 × 100 mm) | Ethanol/Hexane (65:35) | 20 mL/min | 25 °C | 7.0 min and 11.5 min | researchgate.net |

Mechanistic Investigations of Dl Menthyl Borate in Organic Reactions

Role as a Chiral Auxiliary in Asymmetric Inductions

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. harvard.edu While enantiopure auxiliaries, like those derived from (-)-menthol, are common, the use of a racemic DL-menthyl group in DL-menthyl borate (B1201080) presents a unique case. For a reaction involving a prochiral substrate, a racemic auxiliary like DL-menthyl borate would result in a racemic mixture of products, negating any enantioselective induction. However, it could still influence the formation of diastereomers if the substrate itself already contains a stereocenter.

Diastereoselective Control in Stereogenic Center Formation

In reactions involving a substrate that is already chiral, the this compound auxiliary could exert diastereoselective control. The two enantiomers of the auxiliary ((+)-menthyl and (-)-menthyl) would react with the chiral substrate to form two different diastereomeric intermediates. These intermediates would then proceed to form products at different rates and with different facial selectivities, leading to a mixture of product diastereomers.

The degree of diastereoselectivity would depend on the extent of stereochemical communication between the existing stereocenter in the substrate and the chiral menthyl group. High diastereoselectivity is often achieved in boron-mediated aldol (B89426) reactions where the boron enolate's geometry is influenced by chiral substituents. rsc.org For instance, the reaction of a chiral ketone with an aldehyde, mediated by this compound, would proceed through two competing diastereomeric transition states. The energy difference between these pathways determines the diastereomeric ratio (d.r.) of the products.

Hypothetical Diastereoselective Aldol Reaction

| Entry | Chiral Ketone | Aldehyde | Auxiliary | Product Diastereomeric Ratio (syn:anti) |

| 1 | (R)-3-Phenyl-2-pentanone | Benzaldehyde | This compound | Data not available |

| 2 | (S)-3-Phenyl-2-pentanone | Benzaldehyde | This compound | Data not available |

This table is illustrative. Specific experimental data for the diastereoselective control exerted by this compound is not available in the cited literature.

Influence on Transition State Geometries

The menthyl group's bulky isopropyl and methyl substituents impose significant steric constraints on the geometry of the transition state. wikipedia.org In a hypothetical boron-mediated reaction, the menthyl group would direct the approach of an incoming reagent to one face of the reactive center. For example, in a boron enolate derived from a ketone and this compound, the menthyl moiety would favor a specific chair-like six-membered transition state to minimize steric interactions. msu.edu This conformational locking is the basis for stereochemical induction. wikipedia.org An analysis of the possible transition states would suggest that the lowest energy pathway is the one that minimizes steric clashes between the menthyl's substituents, the boron ligands, and the reactants. nih.gov

Participation in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide. harvard.edu Borate esters can participate in this catalytic cycle, although their reactivity often depends on their structure and the reaction conditions.

Borate Ester Involvement in Transmetalation Steps

The key step where the boron-containing partner participates is transmetalation, the transfer of the organic group from boron to the palladium catalyst. rsc.org This process is typically facilitated by a base, which activates the organoboron compound. researchgate.net A borate ester like this compound could participate via two main pathways:

Hydrolysis to Boronic Acid: Under aqueous basic conditions, the menthyl borate ester could hydrolyze to form the corresponding boronic acid, which then enters the catalytic cycle. nih.gov

Direct Transmetalation: The borate ester can react with the palladium(II) complex. The formation of an 'ate' complex, [R-B(OMenthyl)(OR')₂]⁻, upon reaction with a base (e.g., alkoxide or hydroxide), increases the nucleophilicity of the R group, facilitating its transfer to palladium. harvard.edursc.org Some studies have shown that boronic esters can undergo transmetalation without prior hydrolysis. nih.gov

The use of trimethyl borate has been shown to enhance Suzuki-Miyaura reaction rates by solubilizing boronate complexes and preventing catalyst poisoning. nih.govacs.org It is plausible that this compound could play a similar, albeit undocumented, role.

Ligand Effects on Catalytic Cycles

Ligands coordinated to the palladium center are crucial for the efficiency of the catalytic cycle, influencing both the oxidative addition and reductive elimination steps. The nature of the borate ester itself can also be considered a "ligand effect" on the transmetalation step. The steric bulk and electronic properties of the menthyl groups in this compound would influence the rate of formation and reactivity of the key boronate intermediate. Bulky ligands on boron can sometimes hinder the approach to the palladium center, slowing transmetalation. Conversely, the specific stereochemistry might create a favorable pre-organization in the transition state. The precise effect of the DL-menthyl groups on the stability and reactivity of palladium intermediates in a Suzuki-Miyaura cycle has not been experimentally determined.

Reactivity Profiles and Reaction Pathways

The reactivity of borate esters is characterized by the Lewis acidic nature of the boron atom and the susceptibility of the B-O bonds to cleavage. Research on the phenolysis of enantiopure l-menthyl borate provides direct insight into the reactivity of the B-O-C linkage present in the DL-form. cdnsciencepub.com

The reaction of l-menthyl borate with various phenols was found to be dependent on the acidity (pKa) of the phenol (B47542). cdnsciencepub.com This suggests that the reaction proceeds through a nucleophilic attack of the phenol on the boron center, followed by the departure of a menthol (B31143) group. The reaction is reversible and proceeds towards an equilibrium. cdnsciencepub.com

With more acidic phenols (pKa < 10.0): The reaction proceeds as a standard phenolysis, reaching equilibrium. cdnsciencepub.com

With less acidic phenols (pKa > 10.0): An interesting behavior is observed where the optical rotation of the mixture increases, suggesting the formation of intermediate species. cdnsciencepub.com

These findings indicate that this compound would likely react with nucleophiles like alcohols and water (hydrolysis) in a similar fashion, with the reaction rate and equilibrium position being influenced by the nucleophile's strength and steric bulk. cdnsciencepub.com Borate esters, in general, are known to react with Grignard reagents to form boronic esters, which are precursors to boronic acids used in Suzuki couplings. atamanchemicals.com They are also known to be flammable and decompose in water. noaa.govnj.gov

Kinetic Data for the Phenolysis of l-Menthyl Borate

| Phenol | pKa | Reaction Behavior |

| p-Nitrophenol | 7.15 | Reaches equilibrium |

| p-Chlorophenol | 9.38 | Reaches equilibrium |

| Phenol | 9.99 | Intermediate behavior |

| p-Cresol | 10.26 | Increase in optical rotation |

| p-Methoxyphenol | 10.20 | Increase in optical rotation |

Data sourced from a study on the phenolysis of l-menthyl borate, which is one enantiomer of the this compound mixture. cdnsciencepub.com

Hydrolysis and Transesterification Kinetics

Boronic esters, such as those derived from menthol, are subject to dynamic covalent exchange reactions, primarily hydrolysis and transesterification. The kinetics of these processes are highly dependent on the structure of the boronic ester, pH, and temperature. Acyclic boronic esters are generally known to be hydrolytically unstable. mdpi.com However, the formation of cyclic esters with 1,2- and 1,3-diols can significantly enhance their stability. mdpi.com The hydrolysis of trialkyl borates, analogous to this compound, often follows pseudo-first-order kinetics. The stability of these esters towards hydrolysis is profoundly influenced by steric hindrance around the boron center. As shown in the table below, esters derived from sterically bulky alcohols exhibit significantly longer half-lives, indicating slower hydrolysis rates.

| Boric Acid Ester | Initial Concentration (mol/L) | Half-Life (min) |

|---|---|---|

| Tri-n-octyl borate | 0.0238 | 16.0 |

| Tri-o-cresyl borate | 0.0247 | 0.0121 |

| Tri-3-pentyl borate | 0.0228 | 1220 |

| Tri-trans-(2-phenylcyclohexyl) borate | 5.04 | 8.32 |

Data sourced from a study on the hydrolysis of boric acid esters in 60% aqueous dioxane at 21°C. scribd.com

Transesterification is a related equilibrium process where the alcohol component of the borate ester is exchanged. The kinetics of this reaction are also sensitive to structural and environmental factors. The activation energy (Ea) for the transesterification of boronic esters is a key parameter in understanding their reactivity. Studies on model systems have shown that the structure of the diol component significantly impacts this barrier. For instance, the activation energy for the metathesis of a five-membered cyclic boronic ester was determined to be approximately 15.9 kJ/mol, while the corresponding six-membered ester exhibited a higher activation energy of 23.6 kJ/mol. mdpi.com The introduction of internal coordination, such as a nitrogen-boron dative bond, can dramatically increase the activation energy and hydrolytic stability. mdpi.comsci-hub.se For example, an internally coordinated diethanolamine (B148213) ester was found to have a much higher activation energy of 62.9 kJ/mol for metathesis. mdpi.comsci-hub.se The rate of transesterification can also be accelerated by catalytic amounts of free alcohols or diols. mdpi.com

| Boronic Ester Type | Process | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| Five-membered cyclic ester | Metathesis | ~15.9 |

| Six-membered cyclic ester | Metathesis | 23.6 |

| Internally coordinated diethanolamine ester | Metathesis | 62.9 |

Activation energies determined for model small molecule boronic esters. mdpi.comsci-hub.se

Borate-Mediated Rearrangement Reactions

Borate esters play a crucial role in mediating a class of powerful synthetic transformations known as 1,2-metallate rearrangements. nih.govresearchgate.net The fundamental mechanism involves the formation of a tetracoordinate boronate "ate" complex, typically by the addition of a nucleophile to the trigonal boron center of the ester. This is followed by a 1,2-migration of a substituent from the boron atom to an adjacent carbon, which often bears a leaving group. nih.gov This process is stereospecific, proceeding with inversion of configuration at the carbon bearing the leaving group and retention of configuration at the migrating carbon center. nih.gov

The utility of this rearrangement in asymmetric synthesis is realized when chirality is introduced into the system. One of the most effective strategies is the use of a chiral auxiliary covalently attached to the boron atom. nih.gov In the context of this compound, the chiral menthyl group serves as such an auxiliary. Its defined stereochemistry can direct the approach of the nucleophile or influence the conformational preference of the resulting boronate complex, leading to a diastereoselective or enantioselective rearrangement.

A classic example of this principle is the Matteson asymmetric homologation. nih.govrsc.org In this reaction, a chiral boronic ester, often derived from a chiral diol like pinanediol, reacts with a halomethyllithium reagent. The subsequent rearrangement extends the carbon chain by one carbon while creating a new stereocenter with a high degree of stereocontrol, dictated by the chiral auxiliary. nih.govrsc.org While DL-menthol is a mono-alcohol, the principle remains the same: the chiral information embedded in the menthyl group is transferred during the rearrangement to control the stereochemical outcome of the product. The efficiency of such stereocontrol is often very high, as illustrated by the diastereomeric and enantiomeric ratios achieved in related systems.

| Reaction Type | Chiral Control Method | Substrate | Product Stereoselectivity |

|---|---|---|---|

| Matteson Homologation | Chiral Auxiliary (e.g., pinanediol) | Alkyl/Aryl Boronic Ester | High d.r. (>99:1) |

| Asymmetric Allylation | Chiral Boronate (diisopropyltartrate) | Benzaldehyde | 85:15 e.r. |

| Indoline Synthesis | Chiral Phosphoramidite Ligand | 2-Boryl Indole | High e.r. and d.r. |

| Asymmetric Homologation | Chiral α-Amino Ester Auxiliary | Aryl Boronic Ester | 99:1 e.r. |

Illustrative examples of stereoselectivity achieved in boronate rearrangement reactions using different methods of chiral control. nih.govacs.orgchemrxiv.orgsfu.ca

Catalytic Reduction Mechanisms

Borate species are pivotal in various catalytic reduction mechanisms, particularly for the conversion of esters to alcohols or aldehydes. The role of the borate can be multifaceted, often involving Lewis acid catalysis. In one common mechanism, a borane (B79455) catalyst like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) activates a reducing agent, such as a hydrosilane (R3SiH). cmu.eduacs.org

Mechanistic studies on the B(C6F5)3-catalyzed hydrosilylation of esters have pointed to a "silane activation" pathway rather than the more conventional carbonyl activation. cmu.eduacs.org In this counterintuitive mechanism, the highly Lewis acidic borane interacts with the hydrosilane, abstracting a hydride to form a reactive silylium (B1239981) species ([R3Si]+) and a borohydride (B1222165) complex ([HB(C6F5)3]−). cmu.eduacs.org The silylium ion then coordinates to the carbonyl oxygen of the ester, activating it towards nucleophilic attack by the [HB(C6F5)3]− anion. This process typically generates a silyl (B83357) acetal (B89532) intermediate, which upon hydrolytic workup yields an aldehyde or can be further reduced to the corresponding alcohol. cmu.eduacs.org Kinetic studies support this mechanism, showing that the reaction rate can be inhibited by increased concentrations of the carbonyl substrate, as the substrate competes with the silane (B1218182) for the borane catalyst. cmu.eduacs.org

| Catalyst System | Substrate Type | Product | Yield (%) |

|---|---|---|---|

| B(C6F5)3 / R3SiH | Aromatic/Aliphatic Ketones | Silyl Ethers | 75-96 |

| B(C6F5)3 / R3SiH | Esters | Aldehydes (after workup) | 45-70 |

| La[N(SiMe3)2]3 / HBpin | Alkyl Esters | Alcohols (after hydrolysis) | Quantitative |

| TiCl4 / BH3-NH3 | Aromatic/Aliphatic Esters | Ethers | up to 99 |

Representative yields for various catalytic reduction systems involving boranes or borohydrides. cmu.eduorganic-chemistry.orgnsf.gov

A different mechanistic paradigm is observed in ester reductions catalyzed by lanthanide complexes in the presence of pinacolborane (HBpin). nsf.gov For example, the catalyst La[N(SiMe3)2]3 has been shown to be highly active for ester hydroboration. nsf.gov Kinetic and computational studies suggest that the reaction does not proceed through a discrete lanthanide-hydride intermediate. Instead, the proposed catalytic cycle involves a ligand-centered hydride transfer within a La-hemiacetal species, [(R'3N)2La-OCHR(OR'')[HBpin]], which is generated in situ. nsf.gov The turnover-limiting step is the direct transfer of a hydride from the boron of the coordinated HBpin to the carbonyl carbon of the coordinated ester. nsf.gov This mechanism allows for high chemoselectivity, tolerating functional groups like alkenes and alkynes that would typically react with metal hydrides. nsf.gov

Computational and Theoretical Studies on Dl Menthyl Borate

Quantum Chemical Calculations of Electronic Structure

No specific studies on the electronic structure of DL-Menthyl borate (B1201080) were found. Research in this area would typically involve calculating key electronic properties to understand the molecule's stability, reactivity, and bonding.

Density Functional Theory (DFT) Applications

There are no dedicated Density Functional Theory (DFT) studies available for DL-Menthyl borate. DFT is a widely used computational method for investigating the electronic properties of molecules. nih.govdiva-portal.org For other borate esters, DFT has been employed to calculate molecular orbital energy levels, atomic charge distributions, and local electron densities, which are crucial for identifying reactive sites and analyzing stability. nih.govchemrxiv.org For instance, DFT calculations have been used to analyze the electronic structure of borate-containing phenolic resins and various boronate ester complexes to understand their stability and reactivity. chemrxiv.orgbeilstein-journals.org

Ab Initio Methods for Molecular Orbital Analysis

Specific ab initio molecular orbital analyses for this compound have not been published. Ab initio methods, which are based on first principles of quantum mechanics without experimental parameters, are used to provide high-accuracy predictions of molecular properties. nih.gov These methods are applied to other boron compounds to compute molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which helps in understanding electronic transitions and reactivity. acs.org

Conformational Analysis and Stereoisomer Stability

A conformational analysis of this compound, which would be critical for understanding its 3D structure and the stability of its different stereoisomers, is not available in the literature. Such studies on other chiral molecules, like menthol (B31143) itself, have been performed using a combination of spectroscopic techniques and quantum chemical calculations to determine the most stable conformations. researchgate.net For other chiral boronic esters, computational analysis helps in predicting the steric and electronic effects that govern the stability of different diastereomers. researchgate.net

Simulation of Reaction Mechanisms and Transition States

There is no published research on the simulation of reaction mechanisms or transition states involving this compound. For related boronic ester reactions, computational studies, often using DFT, are instrumental in mapping out reaction pathways. acs.org These simulations help in identifying transition state structures and calculating activation energies, providing mechanistic insights into processes like homologation or catalytic rearrangements. nih.govacs.org

Prediction of Spectroscopic Signatures and Reactivity Profiles

No literature exists on the theoretical prediction of spectroscopic signatures (e.g., NMR, IR) or reactivity profiles for this compound. Computational chemistry is frequently used to predict spectroscopic data to aid in the structural elucidation of new compounds. For example, DFT calculations have been successfully applied to predict the 13C and 1H NMR chemical shifts for apiose and its borate esters, which helps in interpreting experimental spectra. nih.gov Similarly, reactivity profiles, which predict how a molecule will behave in chemical reactions, are often derived from the analysis of its calculated electronic structure. chemrxiv.org

Applications in Asymmetric Synthesis and Advanced Chemical Transformations

Enantioselective Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. While various chiral boron-based reagents are instrumental in this area, the specific use of menthyl borate (B1201080) derivatives is not widely documented for many key transformations.

Aldol (B89426) and Mannich Type Reactions

The aldol and Mannich reactions are powerful methods for constructing C-C bonds and introducing new stereocenters. Asymmetric versions of these reactions often rely on chiral catalysts to control the stereochemical outcome. Extensive research highlights the use of chiral boron enolates or Lewis acid catalysts derived from auxiliaries like BINOL or tartrates. However, there is a notable lack of specific research literature detailing the application of DL-Menthyl borate or its enantiopure forms as a primary catalyst or reagent in asymmetric Aldol or Mannich-type reactions.

Allylation and Crotylation Reactions

Asymmetric allylation and crotylation of carbonyl compounds are fundamental transformations for the synthesis of chiral homoallylic alcohols. Chiral allylboronates and allylboranes are frequently employed reagents. While reagents derived from camphor (B46023) or tartrates have shown success, specific data on the utility of menthyl borate derivatives in these reactions is scarce in published research.

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Chiral Lewis acids are often used to catalyze this reaction enantioselectively. Boron-based Lewis acids, particularly those complexed with ligands like BINOL or VAPOL, have proven effective. There are no significant findings in the scientific literature that point to the use of this compound as a catalyst for asymmetric Diels-Alder reactions.

Stereoselective Reduction and Oxidation Reactions

In contrast to C-C bond formation, the use of menthyl borate derivatives is documented in the context of stereoselective reductions.

Specifically, tris(-)-menthyl borate has been investigated as a catalyst in the enantioselective reduction of prochiral ketones. Research has shown that ketones can be reduced by sodium borohydride (B1222165) (NaBH₄) in diglyme, a reaction catalyzed by a trialkyl borate. researchgate.netresearchgate.net When initiated with (-)-menthol, the reaction can proceed autocatalytically, with tris(-)-menthyl borate being the putative catalytic species. researchgate.netresearchgate.netresearchgate.net This method provides a relatively simple and inexpensive route to optically active secondary alcohols, achieving moderate enantiomeric excesses (ee). researchgate.netresearchgate.net The proposed mechanism may involve the activation of either the ketone substrate or the hydride reagent. researchgate.netresearchgate.net

The table below summarizes representative results for the enantioselective reduction of various ketones using this system.

| Ketone Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Prochiral Ketones (general) | Optically Active sec-Alcohols | Quantitative | 58–87% | researchgate.netresearchgate.net |

Detailed substrate-specific data is limited in the provided sources, but the general effectiveness for a range of prochiral ketones is noted.

There is no significant information available regarding the use of this compound in stereoselective oxidation reactions.

Role in the Synthesis of Chiral Intermediates for Complex Organic Molecules

Chiral intermediates are fundamental building blocks for the synthesis of complex natural products and pharmaceuticals. While chiral boronic esters are widely used for this purpose, there is a lack of specific documented evidence of this compound serving as a key reagent or auxiliary in the multi-step synthesis of complex chiral molecules. Syntheses requiring chiral boron-based intermediates typically employ more established and highly selective reagents to ensure stereochemical control.

Applications in Materials Chemistry, including Covalent Organic Frameworks (COFs)

Borate esters, a class of compounds to which this compound belongs, are significant in the field of materials chemistry, particularly in the synthesis and transformation of Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers constructed from light elements, offering pre-designable structures and high porosity. nih.govrsc.org The reversible nature of the boronate ester linkage is crucial for the "error-checking" capability during COF synthesis, which allows for the formation of highly crystalline and thermostable materials. nih.gov

A key application of borate esters in advanced chemical transformations is their role in the structural reconstruction of COFs. Research has demonstrated the ability to transform two-dimensional (2D) COFs into three-dimensional (3D) frameworks. nih.govacs.org This process involves a chemical conversion of the linkage points within the material. Specifically, trigonal boronate ester linkages can be converted into tetrahedral anionic spiroborate linkages. nih.govacs.org This change in boron hybridization is often triggered by a base, proceeding through a mechanism identified as base-catalyzed boronate ester protodeboronation. rsc.orgnih.govacs.org

This 2D-to-3D reconstruction results in a complete rearrangement of the material's lattice, leading to significant changes in its physical properties. For instance, the transformation can alter the topological arrangement from a 2D square lattice (sql) to a noninterpenetrated 3D network (nbo). acs.org This structural evolution has a direct impact on the material's porosity, as detailed in the table below.

Table 1: Impact of Boronate Ester to Spiroborate Transformation on COF Properties

| Property | Initial 2D COF (Boronate Ester) | Final 3D COF (Spiroborate) | Reference |

|---|---|---|---|

| Pore Size | 2.45 nm | 3.02 nm | nih.gov, acs.org |

| Brunauer–Emmett–Teller (BET) Surface Area | 1269 m²/g | 1246 m²/g | acs.org |

| Topology | Square lattice (sql) | Noninterpenetrated network (nbo) | acs.org |

| Boron Linkage Geometry | Trigonal | Tetrahedral | nih.gov, acs.org |

This interactive table summarizes the changes in Covalent Organic Framework (COF) properties during the chemical reconstruction from a 2D boronate ester structure to a 3D spiroborate structure.

The ability to manipulate the dimensionality and pore structure of COFs through the chemical transformation of borate ester linkages opens up possibilities for designing new framework structures that may not be achievable through direct synthesis. nih.gov Studies on model systems using small-molecule boronate esters have helped to confirm the mechanism of this linkage conversion to the anionic spiroborate form. acs.org This control over the framework's architecture is promising for a variety of applications, including the development of advanced materials for chemical sensing. nih.govacs.org

Derivatives and Analogues of Dl Menthyl Borate: Comparative Studies

Structural Modifications and Their Impact on Reactivity and Selectivity

The performance of a chiral borate (B1201080) ester is intrinsically linked to its structure. Modifications to either the chiral auxiliary (the menthyl group) or the substituents on the boron atom can profoundly alter the reagent's steric and electronic properties, thereby tuning its reactivity and selectivity. chemrxiv.orgacs.org

Key areas for structural modification include:

Substituents on the Boron Atom : The nature of the groups attached to the boron center, other than the menthoxy group, is critical. Replacing simple alkoxy or alkyl groups with electron-withdrawing groups, such as halogenated aryl rings, can increase the Lewis acidity of the boron atom. acs.org This enhancement makes the reagent a more potent catalyst for reactions like the Diels-Alder or aldol (B89426) reactions. Conversely, bulky substituents can enhance facial selectivity by creating a more sterically hindered environment on one face of the molecule.

Modification of the Menthol (B31143) Backbone : While less common, alterations to the menthol skeleton itself could provide another layer of control. Introducing additional functional groups could allow for secondary interactions with the substrate, potentially leading to higher degrees of stereocontrol.

Formation of Boronate Complexes : The trivalent boron in a boronic ester can coordinate with a Lewis base to form a tetracoordinate, anionic "ate" complex. rsc.org These complexes have different reactivity profiles compared to their neutral trigonal precursors. The stability and reactivity of these boronate complexes are influenced by the four substituents on the boron atom, and when these are all different, the boron atom itself becomes a stereogenic center. rsc.orgrsc.org

The following table summarizes the general impact of such modifications, drawing parallels from broader research on chiral boronic acid derivatives. wiley-vch.demdpi.com

Table 1: Impact of Structural Modifications on Chiral Borate Esters

| Modification Type | Structural Change Example | Expected Impact on Reactivity & Selectivity |

|---|---|---|

| Electronic Tuning | Replacing an O-alkyl group on boron with a pentafluorophenyl group. | Increases Lewis acidity, enhancing catalytic activity for reactions requiring substrate activation. acs.org |

| Steric Hindrance | Introducing a bulky substituent like a mesityl group on the boron atom. | Increases steric bulk around the reaction center, potentially leading to higher diastereoselectivity or enantioselectivity. |

| Auxiliary Modification | Functionalization of the menthyl backbone with a coordinating group. | Allows for potential secondary binding interactions with the substrate, locking it into a specific orientation and improving selectivity. |

| Boronate Formation | Reaction with a nucleophile (e.g., an organolithium reagent) to form a tetracoordinate borate. | Changes the boron geometry from trigonal planar to tetrahedral, altering its nucleophilicity and steric profile for subsequent reactions like cross-coupling. rsc.orgnih.gov |

Comparison with Other Chiral Boron Reagents and Auxiliaries

DL-Menthyl borate is one of many chiral boron reagents available for asymmetric synthesis. Its utility is best understood in comparison with other widely used systems, such as oxazaborolidines (Corey-Bakshi-Shibata catalysts) and borate esters derived from axially chiral diols like BINOL. rsc.orgnih.govresearchgate.net

Oxazaborolidines : These are typically prepared from chiral β-amino alcohols. They are highly effective catalysts for the asymmetric reduction of prochiral ketones. nih.gov The chiral environment is created by a five-membered ring containing boron, oxygen, and nitrogen. Compared to a menthyl borate, oxazaborolidines often provide higher enantioselectivities in ketone reductions due to their well-defined, rigid catalytic pocket.

BINOL-Derived Borates : Borate esters formed from 1,1'-Bi-2-naphthol (BINOL) and its derivatives benefit from C2 axial chirality. researchgate.net These reagents are powerful Lewis acids and have been successfully used in a variety of enantioselective reactions, including Diels-Alder, aldol, and allylation reactions. researchgate.netresearchgate.net The deep chiral pocket created by the binaphthyl system can lead to excellent stereocontrol, often exceeding that of monoterpene-based auxiliaries like menthol.

The following table provides a comparative overview of these chiral boron systems.

Table 2: Comparison of Chiral Boron Reagents

| Reagent Class | Source of Chirality | Typical Geometry | Key Applications | General Remarks |

|---|---|---|---|---|

| Menthyl Borate Esters | Point chirality from menthol, a natural monoterpene. d-nb.info | Trigonal planar or tetrahedral (as boronate). | Lewis acid catalysis, chiral derivatizing agent. | Derived from a readily available, inexpensive chiral pool starting material. researchgate.net Stereocontrol can be moderate to good. |

| Oxazaborolidines | Point chirality from chiral amino alcohols. | Heterocyclic, often used catalytically with a borane (B79455) source. | Asymmetric reduction of ketones and imines. rsc.orgnih.gov | Highly efficient and selective for specific reactions. The catalyst is often generated in situ. |

| BINOL-Derived Borates | Axial chirality from the binaphthyl backbone. | C2-symmetric, trigonal planar Lewis acids or boronate complexes. | Enantioselective Diels-Alder, aldol, and allylation reactions. researchgate.net | Generally provides high levels of enantioselectivity due to a well-defined and tunable chiral environment. |

| Tartrate-Derived Boronates | Point chirality from tartaric acid esters. | Used to form chiral allyl- and crotylboronates. | Asymmetric allylation of aldehydes and ketones. | A classic and reliable method for creating stereogenic centers during C-C bond formation. |

Synthesis of Polymeric or Immobilized Borate Ester Systems

Immobilizing chiral catalysts on solid supports, such as polymers, is a significant strategy for sustainable chemistry, as it facilitates catalyst separation, recovery, and reuse. rsc.org Borate esters are well-suited for incorporation into polymeric structures due to the facile nature of boronic ester bond formation. mdpi.com

The synthesis of polymeric or immobilized borate ester systems can be achieved through several methods:

Condensation Polymerization : A bifunctional boronic acid can be co-polymerized with a diol, or conversely, a di-boronic acid can be reacted with a polyol. In the context of menthyl borate, a derivative of menthol containing an additional reactive group (e.g., another hydroxyl or a boronic acid) could be condensed with a suitable co-monomer. acs.org

Grafting onto a Pre-formed Polymer : A pre-existing polymer with reactive side chains (e.g., hydroxyl groups) can be treated with a menthyl borate derivative to covalently attach the chiral moiety to the support.

Dynamic Covalent Chemistry : Boronic ester bonds are often reversible, especially in the presence of stimuli like water or free diols. This property is exploited in the creation of self-healing and reprocessable materials. rsc.org A cross-linked polymer network can be formed using a menthyl borate derivative as the cross-linker, creating a solid-phase chiral reagent. The synthesis often involves straightforward condensation reactions that can be performed under mild conditions. mdpi.comacs.org

These immobilized systems hold promise for applications in continuous flow reactors and large-scale industrial synthesis, where catalyst recycling is economically crucial. rsc.org The straightforward synthesis of boronic ester polymers, which can often be achieved without catalysts or solvents, further enhances their appeal from an environmental perspective. mdpi.com

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Methodologies for Borate (B1201080) Esters

The traditional synthesis of borate esters often involves the stoichiometric condensation of boric acid with an alcohol, a process that can be energy-intensive and require dehydrating agents. wikipedia.org Future research is increasingly focused on developing more sustainable and greener methodologies. These efforts align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. csus.edu

Key research areas include:

Catalytic Esterification: Moving from stoichiometric reagents to catalytic systems for the synthesis of borate esters can significantly improve atom economy and reduce waste. Research into novel catalysts that can facilitate the esterification of boric acid with alcohols like menthol (B31143) under milder conditions is a primary goal. researchgate.net

Alternative Solvents: The use of greener solvents is a critical aspect of sustainable synthesis. Investigations are exploring alternatives to traditional organic solvents, including the use of bio-based solvents or even solvent-free reaction conditions. thieme.de For instance, the use of tert-amyl methyl ether (TAME), identified as a greener ethereal solvent, has proven effective in borate ester-catalyzed reactions. thieme.denih.gov

Waste Valorization: Developing processes that convert byproducts into valuable materials is another frontier. In the context of borate chemistry, this could involve recycling boric acid or developing integrated processes where borate esters are generated and used in situ. wiley-vch.de

The development of these sustainable methods is crucial for making borate esters like DL-menthyl borate more accessible and environmentally benign for broader applications. csus.eduresearchgate.net

Integration into Flow Chemistry Systems for Enhanced Production

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The integration of borate ester synthesis into flow chemistry systems is a promising avenue for enhancing production efficiency and safety. researchgate.net

Research has demonstrated the successful synthesis of boronic esters and related compounds using continuous flow setups, achieving high throughput and short reaction times. acs.org For example, a flow synthesis for an α-amino boronate, a key precursor for the drug Bortezomib, has been developed, showcasing the potential for complex molecule synthesis in continuous systems. researchgate.net This approach allows for precise control over reaction parameters, which is particularly beneficial for reactions involving sensitive reagents or intermediates.

The application of flow chemistry to the production of this compound could involve:

A continuous esterification reactor where boric acid and DL-menthol are mixed and reacted under optimized temperature and pressure.

An integrated separation unit, such as extractive distillation, to continuously remove the product from the reaction mixture, driving the equilibrium towards completion and simplifying purification. google.comgoogle.com

Such systems could enable safer, more consistent, and scalable production of this compound, making it more viable for industrial applications.

Exploration of Novel Catalytic Systems Utilizing Borate Esters

Borate esters themselves have emerged as simple, yet highly effective, catalysts for a variety of organic transformations, most notably the direct formation of amides from carboxylic acids and amines. thieme.denih.gov This catalytic activity circumvents the need for inefficient and hazardous reagents, generating water as the sole byproduct and aligning with the goals of sustainable chemistry. nih.govacs.org

Future research is focused on expanding the catalytic utility of borate esters and designing novel catalytic systems based on their structure.

Chiral Catalysis: Chiral borate esters, derived from chiral alcohols like menthol, are of particular interest for asymmetric catalysis. Chiral polyborate esters, for instance, have been identified as a unique class of asymmetric catalysts. nih.gov While mixtures of BINOL and triphenyl borate were initially found to be poor catalysts compared to those with VANOL or VAPOL, further studies revealed that under the right conditions, BINOL can form catalytic species that provide excellent asymmetric induction. acs.org The inherent chirality of the menthyl group in this compound could be harnessed to catalyze stereoselective reactions.

Mechanism and Scope Expansion: Detailed mechanistic studies are underway to better understand how borate esters facilitate catalysis. This knowledge is being used to expand the scope of borate ester-catalyzed reactions to include challenging substrates, such as unprotected amino acids and functionalized heterocycles. nih.govrsc.org Recent work has identified novel borate catalysts with high reactivity for industrially relevant compounds, which can be generated in situ from commercially available reagents. rsc.orgresearchgate.net

Lewis Acid Catalysis: The Lewis acidity of borate esters is fundamental to their catalytic activity. wikipedia.org Research into modifying the electronic properties of the ester's alkoxy groups aims to tune this acidity for specific applications. For example, borate esters with electron-withdrawing groups, like B(OCH₂CF₃)₃, have shown exceptional catalytic efficacy in amidation reactions. thieme.de

The study of the phenolysis of l-menthyl borate with various phenols has provided insight into how the electronic properties of reactants influence reaction kinetics, which is valuable for designing catalytic systems. cdnsciencepub.com

| Phenol (B47542) | pKa | Reaction Behavior with l-Menthyl Borate |

| Pentachlorophenol | 5.25 | Normal equilibrium |

| 2,4-Dinitrophenol | 4.09 | Normal equilibrium |

| p-Nitrophenol | 7.15 | Normal equilibrium |

| o-Nitrophenol | 7.23 | Normal equilibrium |

| Phenol | 10.00 | Intermediate curve (initial increase, then decrease in rotation) |

| p-Cresol | 10.26 | Increase in rotatory power |

Table based on findings from the phenolysis of l-menthyl borate, indicating reaction behavior is dependent on the acidity of the phenol. cdnsciencepub.com

Advanced Computational Design and Optimization of Chiral Borate Structures

Computational chemistry provides powerful tools for the rational design and optimization of molecules before their synthesis, saving time and resources. For chiral borate esters like this compound, computational methods are crucial for predicting their structure, stability, and potential catalytic performance.

Key areas of computational research include:

Structural Stability: Researchers are using molecular design strategies to develop structurally robust chiral borate ions. For example, a chiral borate ion with an O,N,N,O-tetradentate backbone was designed and synthesized, showing exceptional structural robustness. chemrxiv.orgresearchgate.netchemrxiv.org Computational analyses, such as Density Functional Theory (DFT), can predict the stability of different borate structures, like spiro-borates versus boroxinates, which can exist in equilibrium. acs.org

Catalyst-Substrate Interactions: DFT calculations can model the interaction between a chiral borate catalyst and substrate molecules. These models help elucidate reaction mechanisms and predict the stereochemical outcome of asymmetric reactions. nih.gov For example, computational studies on chiral polyborate catalysts have been used to understand the mechanism of asymmetric aziridination reactions. nih.gov

Predicting Properties: The electronic and steric properties of this compound can be modeled to predict its behavior as a Lewis acid catalyst. By simulating modifications to the menthyl group or by studying different diastereomers, researchers can optimize the borate structure for specific catalytic applications without needing to synthesize every variant.

These computational approaches pave the way for the de novo design of highly efficient and selective chiral borate catalysts tailored for specific synthetic challenges. chemrxiv.org

Expanding Applications in Green Chemistry and Sustainable Chemical Processes

The application of borate esters is central to advancing green chemistry and creating more sustainable chemical processes. Their primary impact lies in their role as efficient and environmentally benign catalysts, particularly for amide bond formation, a ubiquitous reaction in the pharmaceutical and chemical industries. thieme.de

Future applications are expected to expand in several key areas:

Replacing Stoichiometric Reagents: Catalytic methods using borate esters can replace traditional amidation methods that use poor atom economy reagents, thereby drastically reducing chemical waste. nih.govscispace.com The process mass intensity (PMI) for borate ester-catalyzed amidations has been shown to be very low, indicating high efficiency. scispace.com

Biomass Conversion: Boric acid and its esters are being investigated for their role in the dehydration of monosaccharides derived from biomass into valuable platform chemicals like 5-hydroxymethylfurfural (B1680220) (5-HMF). frontiersin.org The formation of borate esters with intermediates can assist in catalytic pathways for converting renewable resources into chemical feedstocks.

Synthesis of Complex Molecules: The mild conditions and high functional group tolerance of borate ester catalysis make it suitable for the late-stage functionalization of complex molecules, including pharmaceuticals and natural products. thieme.denih.gov This avoids the need for extensive use of protecting groups, simplifying synthetic routes and reducing waste.

The continued development of borate ester chemistry, including that of this compound, promises to provide new tools for chemists to design more sustainable and efficient synthetic processes, contributing to a greener chemical industry. wiley-vch.de

Conclusion and Outlook on Dl Menthyl Borate Research

Summary of Key Research Findings and Advancements

Research specifically focused on DL-Menthyl borate (B1201080) is limited; however, studies on related chiral borate esters, particularly l-menthyl borate, provide foundational insights. A key area of investigation has been the reactivity of these compounds, for instance, in phenolysis reactions.

A notable study explored the kinetics of the phenolysis of l-menthyl borate using a variety of phenols, with the reaction progress monitored by polarimetry. cdnsciencepub.comcdnsciencepub.com This research revealed that the reaction behavior is highly dependent on the acidity of the phenol (B47542) used. cdnsciencepub.comcdnsciencepub.com When phenols with a pKa lower than 10.0 were used, the reaction proceeded towards a predictable equilibrium. cdnsciencepub.comcdnsciencepub.com In contrast, with less acidic phenols (pKa > 10.0), the optical rotation of the reaction mixture increased, indicating a different reaction pathway or intermediate formation. cdnsciencepub.comcdnsciencepub.com For phenols with pKa values around 10.0, an intermediate kinetic profile was observed. cdnsciencepub.com This work underscores the nuanced reactivity of menthyl borate esters, which is influenced by the electronic properties of the reacting species. The study also noted the facile hydrolysis of such ortho-borates, a characteristic that is influenced by steric hindrance around the boron center. cdnsciencepub.com

While direct catalytic applications of DL-menthyl borate are not extensively documented, the broader class of borate esters has seen significant advancements as catalysts in organic synthesis. scispace.comthieme.de They have been successfully employed in reactions like direct amidation, where they offer high efficiency. thieme.dersc.org These catalysts, including commercially available borate esters, have demonstrated a wide substrate scope, proving effective for producing complex and pharmaceutically relevant amides. scispace.comthieme.de The development of chiral boronic esters as versatile building blocks in asymmetric synthesis is a major advancement in the field. nih.govbris.ac.uk These compounds can be transformed stereospecifically into a wide array of functional groups, making them valuable targets for synthesis. nih.govbris.ac.uk

Interactive Table: Phenolysis of l-Menthyl Borate with Various Phenols Note: This data is for l-Menthyl Borate, as specific studies on the DL-isomer are not available.

| Phenol Acidity (pKa) | Observed Kinetic Behavior | Reference |

| < 10.0 | Normal progression towards equilibrium | cdnsciencepub.comcdnsciencepub.com |

| ~ 10.0 | Intermediate kinetic curve (initial increase, then decrease in optical rotation) | cdnsciencepub.com |

| > 10.0 | Increase in rotatory power of the reaction mixture | cdnsciencepub.comcdnsciencepub.com |

Unaddressed Challenges and Opportunities in the Field

The study of this compound and related chiral borate esters faces several challenges that also present significant opportunities for future research.

Challenges:

Structural Instability and Isolation: A major challenge for many chiral borate anions is their structural stability. chemrxiv.org Often, they are not robust enough to be isolated through standard purification techniques like silica (B1680970) gel column chromatography due to the reversible nature of the boron-oxygen bond, especially under acidic conditions. chemrxiv.org This instability can make handling and characterization difficult.

Limited Substrate Scope in Catalysis: While borate ester catalysts have shown promise, their application can be limited. For instance, in catalytic amidation, highly hindered acids or amines can exhibit low reactivity. rsc.org Furthermore, the effectiveness of many catalytic systems is often confined to specific classes of substrates, and expanding this scope remains a key challenge. rsc.org

Synthesis of Chiral Cages: The synthesis of intrinsically chiral and asymmetric cavities using boronate ester chemistry is a difficult task. rsc.org Dynamic covalent reactions typically favor the formation of highly symmetrical structures, hindering the creation of specific chiral environments. rsc.org

Configurational Stability of Intermediates: In reactions involving the transformation of boronic esters, such as copper-catalyzed allylic alkylations, the configurational stability of the intermediate chiral organometallic species is a significant hurdle. beilstein-journals.org These intermediates have a tendency to racemize, which can diminish the stereochemical integrity of the final product. beilstein-journals.org

Opportunities:

Development of Robust Chiral Borates: There is a significant opportunity in the design and synthesis of structurally robust chiral borates. chemrxiv.org Creating borates with backbones that ensure structural integrity, such as O,N,N,O-tetradentate ligands, could lead to the development of novel, highly effective chiral weakly-coordinating anion (WCA) catalysts. chemrxiv.org

Expanding Catalytic Applications: Further research into modifying the structure of borate ester catalysts could overcome current limitations in substrate scope. rsc.orgscholaris.ca By fine-tuning the electronic and steric properties of the borate, it may be possible to design catalysts for a wider range of challenging transformations, including those involving poorly reactive or coordinating substrates. rsc.org

Asymmetric Synthesis: Chiral boronic esters are recognized as immensely valuable building blocks. nih.gov There is a continuing opportunity to develop new asymmetric methods for their synthesis and to explore their stereospecific transformations into a greater variety of functional groups. nih.govbris.ac.uk

New Reaction Discovery: The catalytic potential of many boronic acid esters remains largely unexplored. acs.org Investigating their Lewis acidity and applying them to new types of reactions, such as Sakurai allylations, could open up new avenues in synthetic chemistry. acs.org

Prospective Impact on Synthetic Organic Chemistry and Catalyst Design

The future of research into this compound and the broader class of chiral borate esters holds considerable potential to influence synthetic organic chemistry and the principles of catalyst design.

The development of more sophisticated borate ester catalysts is poised to make amide bond formation more sustainable and efficient. scispace.com As the demand for greener chemical processes grows, catalytic direct amidation using simple, low-cost borate catalysts could replace less efficient methods that generate significant waste. scispace.com Success in this area could have a substantial impact on the pharmaceutical and materials industries, where amide bonds are ubiquitous.

Furthermore, the unique reactivity of borate esters offers a platform for designing highly selective catalysts. The ability to create chiral borate ions with well-defined, structurally robust cavities could revolutionize asymmetric catalysis. chemrxiv.org Such catalysts could act as chiral weakly-coordinating anions, enabling highly regio- and enantioselective transformations that are currently difficult to achieve. chemrxiv.org This would provide synthetic chemists with powerful new tools for constructing complex chiral molecules with high precision.

The role of boronic esters as key intermediates in synthesis is also set to expand. nih.gov As methods for their stereospecific synthesis and transformation improve, they will become even more integral as versatile building blocks. bris.ac.uk This will facilitate the assembly of complex molecules with multiple stereocenters, a common challenge in natural product synthesis and drug discovery. The continued exploration of borate chemistry will likely lead to the discovery of novel reactions and reactivity patterns, further enriching the toolkit of the synthetic organic chemist.

Q & A

Q. What are the established methods for synthesizing DL-Menthyl borate, and how can purity be validated?

this compound (C₃₀H₅₇BO₃, CAS 62697-74-9) is typically synthesized via esterification of boric acid with DL-menthol. Key steps include stoichiometric control, anhydrous conditions, and purification via fractional distillation or recrystallization. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm ester bond formation and gas chromatography (GC) to detect residual menthol. Mass spectrometry (MS) further verifies molecular weight .

Q. How can structural and bonding properties of this compound be characterized for material science applications?

Structural analysis employs X-ray diffraction (XRD) to confirm amorphous or crystalline phases, though borate esters like this compound may exhibit low crystallinity. Fourier-transform infrared (FTIR) and Raman spectroscopy identify vibrational modes (e.g., B–O stretching at ~1350–1450 cm⁻¹) and bonding nature (ionic vs. covalent). Thermal stability is assessed via thermogravimetric analysis (TGA) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Classified as a hazardous substance (PRTR 1-405), this compound requires handling under fume hoods with personal protective equipment (PPE). Spill management involves inert absorbents (e.g., vermiculite), and waste disposal must comply with local regulations for boron-containing compounds. Toxicity studies suggest limited acute exposure data, necessitating precautionary measures .

Advanced Research Questions

Q. How does this compound influence the optical properties of doped borate glasses, and what experimental designs optimize its efficacy?

this compound can act as a network modifier in borate glass matrices, altering coordination states (BO₃ → BO₄) and enhancing luminescence. Experimental design involves melt-quenching techniques with controlled doping concentrations (e.g., 0.1–5 wt%). Photoluminescence (PL) spectroscopy evaluates emission peaks, while UV-Vis-NIR spectroscopy assesses transparency and bandgap shifts. Comparative studies with rare-earth dopants (e.g., Pr³⁺) reveal synergistic effects .

Q. What statistical methods resolve contradictions in physicochemical data from this compound-doped materials?

Multivariate analysis (e.g., principal component analysis, PCA) and exploratory data mining identify correlations between synthesis parameters (e.g., doping level, annealing temperature) and properties (e.g., density, refractive index). For instance, disproportionate structural changes in borate glasses (observed in zinc/lead borates) require cluster analysis to differentiate composition-dependent trends .

Q. Can this compound serve as a precursor for advanced boron-containing polymers, and what polymerization strategies are viable?

Ring-opening polymerization (ROP) of this compound with epoxides or cyclic esters produces boron-functionalized polymers. Kinetic studies via size-exclusion chromatography (SEC) and differential scanning calorimetry (DSC) monitor molecular weight and glass transition temperatures (Tg). Challenges include boron leaching during hydrolysis; crosslinking with diols improves stability .

Q. How does this compound interact with biological macromolecules in biochemical assays, and what controls mitigate interference?

In borate buffer systems (pH 9.0), this compound may complex with glycoproteins or nucleic acids, altering assay kinetics. Control experiments should compare results in phosphate vs. borate buffers. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities, while dialysis removes unbound boron .

Methodological Guidance

- Data Validation : Cross-reference spectroscopic data (FTIR, XRD) with computational models (e.g., density functional theory, DFT) to validate boron coordination environments .

- Reproducibility : Document synthesis parameters (e.g., reaction time, solvent purity) meticulously, as trace water degrades borate esters .

- Ethical Compliance : For studies involving human subjects, ensure IRB approval if this compound is used in biomedical applications (e.g., drug delivery systems) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.